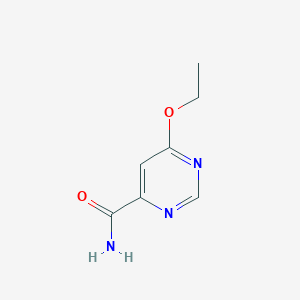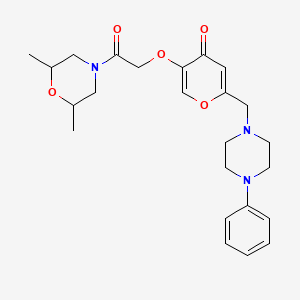
5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Biological Evaluation
The first paper discusses the synthesis of a new series of 1-arylpyrazoles, which are potent σ1 receptor (σ1R) antagonists. The study highlights the importance of the pyrazole substituents and the necessity of a basic amine for activity. The research indicates that the ethylenoxy spacer and small cyclic amines are crucial for achieving selectivity for σ1R over σ2R. Among the compounds synthesized, compound 28, known as S1RA or E-52862, emerged as a promising candidate due to its high activity in neurogenic pain models and favorable physicochemical, safety, and ADME properties. This compound was selected for clinical development based on its antinociceptive effects in neuropathic pain models .
Synthesis, Docking Study, and Neuroprotective Effects
The second paper focuses on the synthesis of novel pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moieties. These compounds were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). Compound 6c was identified as having the highest AChE inhibitory activity and demonstrated mixed-type inhibition, which was supported by docking studies. Although the β-secretase inhibition was low, compounds 6c, 7b, 6g, and 7d exhibited significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells .
Molecular Structure Analysis
Both papers describe compounds with complex molecular structures that include a morpholine moiety, which is a common feature in pharmacologically active molecules. The presence of a phenylpiperazine moiety in the compounds from the second paper suggests potential interactions with neurotransmitter receptors, which may contribute to their neuroprotective effects . The molecular structure of S1RA from the first paper includes a 1-arylpyrazole core, which is essential for its activity as a σ1 receptor antagonist .
Chemical Reactions Analysis
The synthesis of these compounds involves multiple steps, including the formation of the pyrano[3,2-c]chromene core and the attachment of various substituents that are critical for biological activity. The reactions likely involve cyclization, alkylation, and amide formation, as these are common steps in the synthesis of heterocyclic compounds. The specific chemical reactions are not detailed in the abstracts, but they are crucial for achieving the desired selectivity and potency of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profiles. The first paper mentions good physicochemical properties for S1RA, which suggests that it has favorable characteristics for oral bioavailability . The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds, but their activity in biological assays implies that they have suitable properties for interacting with their target enzymes .
科学的研究の応用
Synthesis and Structural Analysis
Research in the synthesis and structural analysis of related compounds focuses on exploring their chemical properties and potential applications. For example, the synthesis and crystal structures of specific compounds, such as 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, have been determined by various analytical techniques. These studies often include density functional theory (DFT) calculations to compare experimental data with theoretical models, providing insights into molecular geometries, electrostatic potential maps, and frontier molecular orbitals (Şahin et al., 2011).
Pharmacological Research
Compounds with similar structural features have been studied for their pharmacological properties, such as neurotropic and neuroleptic activities. For instance, derivatives of 2-dialkylamino-4-oxo-4H-naphtho[1,2-b]pyrans have shown clear neurotropic activity of the neuroleptic type, highlighting the potential for developing new therapeutic agents (Ermili et al., 1976).
Synthesis of Novel Derivatives
The creation of novel derivatives, such as ketone derivatives of propargylamines as synthetic equivalents of conjugated 2,4,1-enynones, showcases the potential for the synthesis of new compounds with unique properties. These compounds can exhibit fluorescent abilities and are developed through interactions with arylhydrazines, demonstrating a method for synthesizing 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles (Odin et al., 2022).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential medicinal applications of these compounds. This research underlines the versatility of pyran and pyrazole derivatives in addressing various health conditions, from bacterial infections to cancer (Rahmouni et al., 2016).
Neuroprotective Effects
Studies on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety for their neuroprotective effects against oxidative stress demonstrate the potential of these compounds in treating neurological conditions. Such research emphasizes the importance of structural functionality in developing compounds with specific biological activities (Sameem et al., 2017).
特性
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-18-13-27(14-19(2)32-18)24(29)17-31-23-16-30-21(12-22(23)28)15-25-8-10-26(11-9-25)20-6-4-3-5-7-20/h3-7,12,16,18-19H,8-11,13-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADWPJAUKPTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


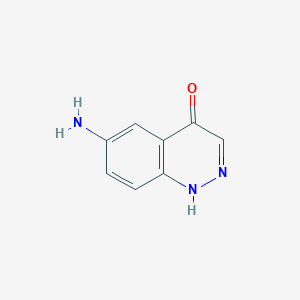
![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)
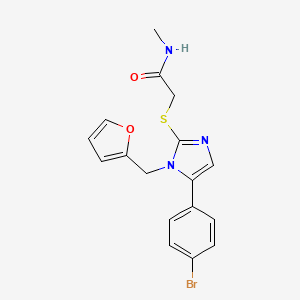
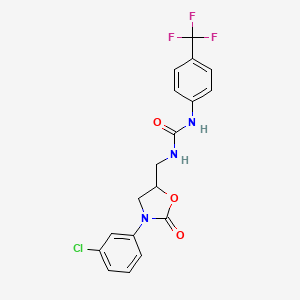
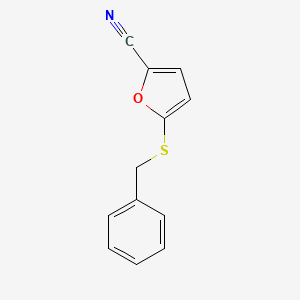
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
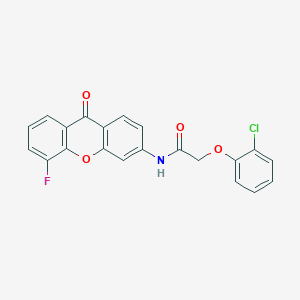
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
